

Physical and chemical properties of 2-Methyl-5-propionylfuran

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Compound of Interest

Compound Name: 2-Methyl-5-propionylfuran

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An In-depth Technical Guide to 2-Methyl-5-propionylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methyl-5-propionylfuran**, a versatile heterocyclic compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This document details its chemical structure, physical characteristics, spectroscopic profile, synthesis, and reactivity. All quantitative data is presented in structured tables for ease of reference. Furthermore, this guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its synthesis and analytical characterization.

Introduction

2-Methyl-5-propionylfuran (CAS No. 10599-69-6) is a furan derivative characterized by a methyl group at the 5-position and a propionyl group at the 2-position of the furan ring.^[1] It is a naturally occurring compound found in various food items, such as sesame seed oil and coffee, contributing to their characteristic aroma.^{[1][2]} Its pleasant, sweet, and nutty aroma makes it a valuable ingredient in the food and fragrance industries.^[3] Beyond its sensory properties, **2-Methyl-5-propionylfuran** serves as a key intermediate in organic synthesis for the

development of more complex molecules, including potential therapeutic agents.[3] This guide aims to provide a detailed technical resource for professionals working with this compound.

Chemical and Physical Properties

The fundamental physical and chemical properties of **2-Methyl-5-propionylfuran** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₀ O ₂	[1]
Molecular Weight	138.16 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[3]
Odor	Sweet, nutty	[3]
Boiling Point	72 °C at 5 mmHg	[2]
Density	1.04 g/cm ³	
Refractive Index (n ²⁰ /D)	1.51	

Spectroscopic Data

The spectroscopic profile is crucial for the identification and characterization of **2-Methyl-5-propionylfuran**.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyl-5-propionylfuran** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980	Medium	C-H stretch (alkyl)
~1670	Strong	C=O stretch (ketone)
~1570, ~1460	Medium	C=C stretch (furan ring)
~1230	Strong	C-O stretch (furan ring)

Note: The exact peak positions may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts for **2-Methyl-5-propionylfuran** in CDCl₃ are provided below.

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.1	d	1H	Furan H-3
~6.1	d	1H	Furan H-4
~2.8	q	2H	-CH ₂ - (propionyl)
~2.4	s	3H	-CH ₃ (furan)
~1.2	t	3H	-CH ₃ (propionyl)

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~190	C=O (ketone)
~158	C-5 (furan)
~152	C-2 (furan)
~118	C-3 (furan)
~108	C-4 (furan)
~30	-CH ₂ - (propionyl)
~14	-CH ₃ (furan)
~8	-CH ₃ (propionyl)

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **2-Methyl-5-propionylfuran** shows a molecular ion peak and characteristic fragment ions.

m/z	Relative Intensity	Assignment
138	Moderate	[M] ⁺ (Molecular ion)
109	High	[M - C ₂ H ₅] ⁺
81	Moderate	[C ₅ H ₅ O] ⁺
53	Moderate	[C ₄ H ₅] ⁺

Synthesis

2-Methyl-5-propionylfuran is commonly synthesized via the Friedel-Crafts acylation of 2-methylfuran. This electrophilic aromatic substitution reaction introduces the propionyl group onto the furan ring, primarily at the 5-position due to the activating and directing effects of the methyl group.

Experimental Protocol: Friedel-Crafts Acylation of 2-Methylfuran

This protocol is a general procedure adapted from standard Friedel-Crafts acylation methods. [\[4\]](#)[\[5\]](#)

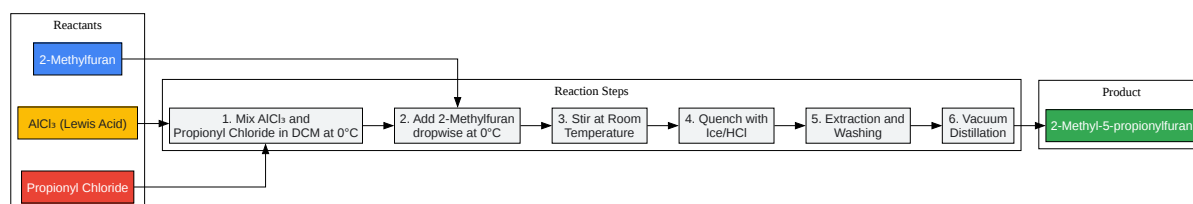
Materials:

- 2-Methylfuran
- Propionyl chloride (or propionic anhydride)
- Anhydrous aluminum chloride (AlCl_3) or other suitable Lewis acid (e.g., zinc chloride)
- Anhydrous dichloromethane (DCM) or other inert solvent
- Ice
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, addition funnel, condenser, magnetic stirrer, separatory funnel

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add propionyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.

- After the addition is complete, add 2-methylfuran (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- Once the addition of 2-methylfuran is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or GC).
- Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2-Methyl-5-propionylfuran** by vacuum distillation.



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Caption: Workflow for the synthesis of **2-Methyl-5-propionylfuran**.

Chemical Reactivity

The chemical reactivity of **2-Methyl-5-propionylfuran** is dictated by the furan ring and the propionyl substituent.

- **Furan Ring:** The furan ring is an electron-rich aromatic system, susceptible to electrophilic substitution. However, it is also sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization. The methyl group at the 5-position is an activating group, further enhancing the electron density of the ring.
- **Propionyl Group:** The ketone functional group can undergo a variety of reactions, including:
 - **Reduction:** The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
 - **Oxidation:** While the furan ring is sensitive to oxidation, under specific conditions, the ketone can be a site for reactions like the Baeyer-Villiger oxidation.
 - **Condensation Reactions:** The α -protons of the propionyl group are acidic and can participate in aldol-type condensation reactions in the presence of a base.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of **2-Methyl-5-propionylfuran**, particularly in complex matrices such as food and fragrance samples.

Experimental Protocol: GC-MS Analysis

This protocol provides a general guideline for the GC-MS analysis of **2-Methyl-5-propionylfuran**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)

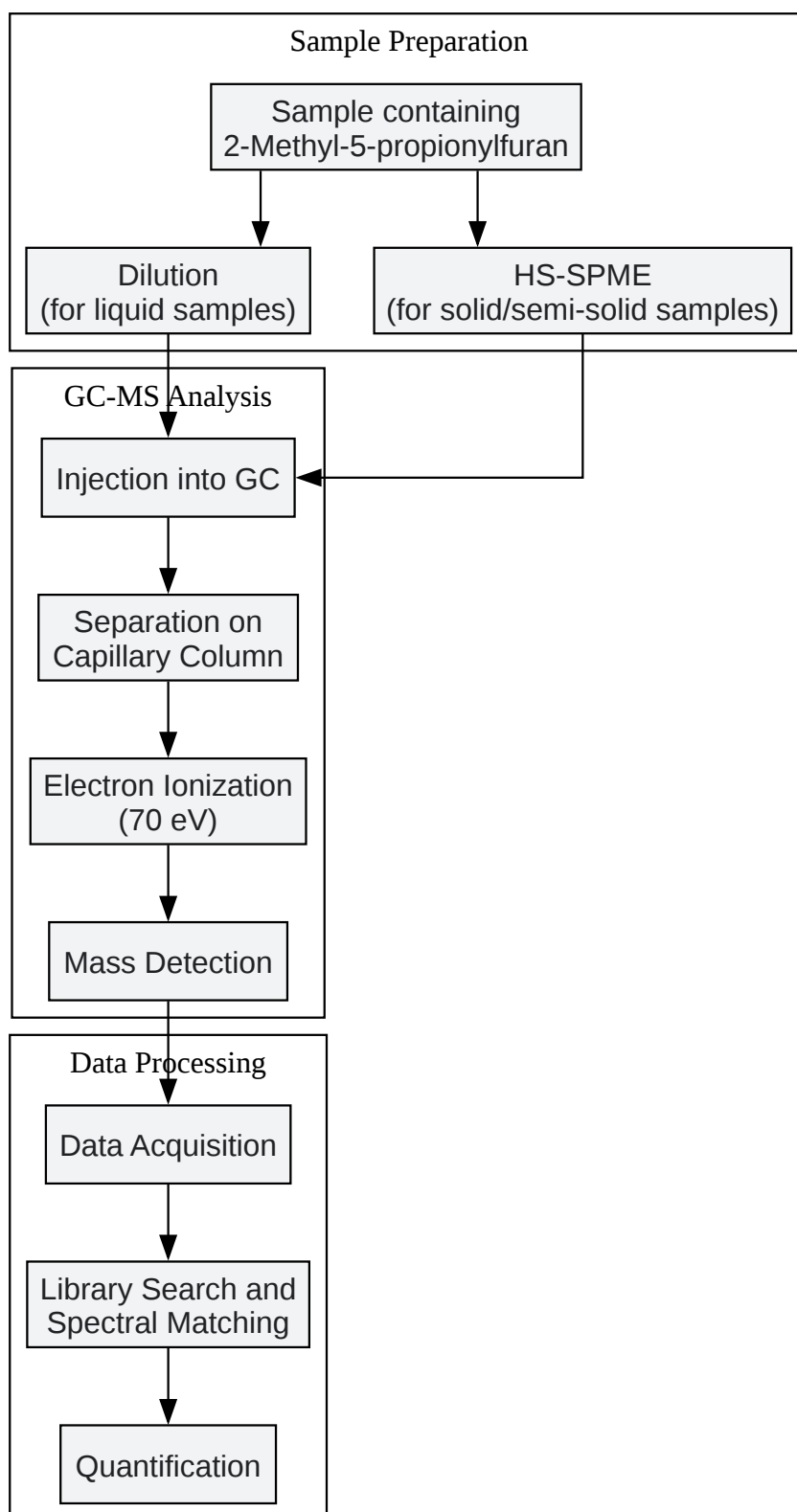
- Capillary column suitable for volatile and semi-volatile compounds (e.g., HP-5MS, DB-5)

Sample Preparation:

- Liquid Samples (e.g., essential oils, fragrance mixtures): Dilute the sample in a suitable solvent (e.g., dichloromethane, hexane) to an appropriate concentration.
- Solid or Semi-Solid Samples (e.g., food products): Use headspace solid-phase microextraction (HS-SPME) for the extraction of the volatile analyte from the sample matrix.

GC-MS Conditions:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 250 °C
 - Final hold: 5 minutes at 250 °C
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-400



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Caption: General workflow for the GC-MS analysis of **2-Methyl-5-propionylfuran**.

Safety and Handling

2-Methyl-5-propionylfuran should be handled in accordance with good laboratory practices. It is a combustible liquid. Avoid contact with skin and eyes, and work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methyl-5-propionylfuran is a compound of significant interest due to its desirable organoleptic properties and its utility as a synthetic intermediate. This technical guide has provided a thorough overview of its physical and chemical properties, spectroscopic data, synthesis, and analytical methods. The information and protocols presented herein are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile furan derivative.

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